molecular formula C10H17N3O5S B2393191 N-(3-methoxybenzyl)-N-methylguanidine sulfate CAS No. 1609395-58-5

N-(3-methoxybenzyl)-N-methylguanidine sulfate

Cat. No.: B2393191
CAS No.: 1609395-58-5
M. Wt: 291.32
InChI Key: LFKKYOGLBAFZEC-UHFFFAOYSA-N
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Description

N-(3-methoxybenzyl)-N-methylguanidine sulfate is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a methoxybenzyl group attached to a methylguanidine moiety, forming a sulfate salt. Its molecular structure and functional groups make it a versatile compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxybenzyl)-N-methylguanidine sulfate typically involves the reaction of 3-methoxybenzylamine with methylisothiocyanate, followed by the addition of sulfuric acid to form the sulfate salt. The reaction conditions often include:

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Solvent: Common solvents used include methanol or ethanol.

    Catalysts: No specific catalysts are generally required for this reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxybenzyl)-N-methylguanidine sulfate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The guanidine moiety can be reduced to form amines.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

Scientific Research Applications

N-(3-methoxybenzyl)-N-methylguanidine sulfate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in neuroprotection and anti-inflammatory activities.

    Industry: It is used in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-methoxybenzyl)-N-methylguanidine sulfate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3-methoxybenzyl)linole

Biological Activity

N-(3-Methoxybenzyl)-N-methylguanidine sulfate is a compound of interest due to its potential biological activities, particularly in the fields of neuroprotection, anti-inflammatory effects, and analgesic properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Neuroprotective Effects

Research Findings:

  • Neuroprotection Against Amyloid-beta Toxicity: Studies have shown that this compound exhibits neuroprotective effects against Amyloid-beta (Aβ) induced toxicity in B-35 neuroblastoma cells. This suggests its potential utility in treating neurodegenerative disorders such as Alzheimer's disease. The compound counteracts the toxicity produced by Aβ, indicating a mechanism that may involve the modulation of oxidative stress pathways or direct interaction with neurotoxic agents .

Anti-Inflammatory and Analgesic Properties

Mechanisms of Action:

  • Inhibition of Inflammatory Cytokines: The compound has been investigated for its ability to inhibit the production of inflammatory cytokines. This property suggests potential therapeutic applications for inflammatory diseases, where reducing inflammation is crucial .
  • Pain Management: this compound has also been studied for its analgesic effects, believed to involve the inhibition of pain signal production in the nervous system. This could offer new avenues for pain management therapies .

Pharmacokinetics and Tissue Distribution

Key Findings:

  • A study conducted on the pharmacokinetics and tissue distribution in rats revealed significant absorption and elimination rates, with a notable lung-targeting property. This characteristic may enhance its efficacy in treating respiratory-related conditions .

Comparative Biological Activity Table

Biological Activity Mechanism Potential Applications
NeuroprotectionCounteracts Aβ toxicityAlzheimer's disease treatment
Anti-inflammatoryInhibits inflammatory cytokinesTreatment of inflammatory diseases
AnalgesicInhibits pain signal productionPain management
PharmacokineticsLung-targeting propertiesEnhanced efficacy in respiratory conditions

Case Studies and Research Applications

  • Neuroprotection Study:
    • Objective: To evaluate the protective effects against Aβ toxicity.
    • Method: B-35 neuroblastoma cells were treated with varying concentrations of the compound.
    • Results: Significant reduction in cell death due to Aβ exposure was observed, indicating strong neuroprotective properties.
  • Anti-inflammatory Study:
    • Objective: To assess the inhibitory effects on cytokine production.
    • Method: In vitro assays measuring cytokine levels post-treatment.
    • Results: The compound effectively reduced levels of key inflammatory markers, supporting its potential use in inflammatory conditions.
  • Pharmacokinetic Analysis:
    • Objective: To understand absorption and distribution in vivo.
    • Method: Rats were administered the compound, followed by analysis of tissue samples.
    • Results: Notable accumulation in lung tissues was recorded, suggesting targeted therapeutic effects for pulmonary applications.

Properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]-1-methylguanidine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.H2O4S/c1-13(10(11)12)7-8-4-3-5-9(6-8)14-2;1-5(2,3)4/h3-6H,7H2,1-2H3,(H3,11,12);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKKYOGLBAFZEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)OC)C(=N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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